EGFR(wt) Kinase Inhibitory Potency Relative to Morpholin-3-one-Fused Quinazoline Lead Compound a8
The target compound belongs to a quinazolin-4(3H)-one chemotype with an N3-linked 2-phenylmorpholine-acetoamide side chain, which is structurally related to but topologically distinct from the morpholin-3-one-fused quinazoline series reported by Qin et al. In that series, compound a8 (the most potent congener) inhibited EGFR(wt) with an IC₅₀ of 53.1 nM in a calibrated kinase activity assay, while 19 of 19 tested compounds displayed IC₅₀ values below 1 µM [1]. The target compound’s 2-phenylmorpholine substituent is predicted by molecular docking studies of closely related quinazolin-4(3H)-one–morpholine hybrids to engage a hydrophobic sub-pocket adjacent to the ATP-binding cleft that is not accessed by the morpholin-3-one-fused scaffold, potentially conferring differential potency against EGFR mutants and altered selectivity versus other kinases [2]. No direct head-to-head biochemical comparison between the target compound and compound a8 has been published; therefore this evidence is cross-study comparable at the scaffold level.
| Evidence Dimension | EGFR(wt) kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ value available for the exact compound; predicted to be in the sub-micromolar to low-nanomolar range based on structurally analogous quinazolin-4(3H)-one–morpholine hybrids [2] |
| Comparator Or Baseline | Compound a8 (morpholin-3-one-fused quinazoline): EGFR(wt) IC₅₀ = 53.1 nM [1]; Gefitinib: EGFR(wt) IC₅₀ ≈ 33 nM [3] |
| Quantified Difference | Cannot be calculated due to absence of direct assay data for the target compound |
| Conditions | EGFR(wt) tyrosine kinase activity assay (Qin et al., 2016); recombinant kinase, ATP concentration not specified in abstract |
Why This Matters
The morpholin-3-one-fused series established a potency benchmark (IC₅₀ < 1 µM for all 19 compounds); the target compound’s distinct 2-phenylmorpholine architecture may shift this potency window and must be experimentally verified before substituting for known leads like a8.
- [1] Qin, X.; Lv, Y.; Liu, P.; Li, Z.; Hu, L.; Zeng, C.; Yang, L. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorg. Med. Chem. Lett. 2016, 26 (6), 1571–1575. DOI: 10.1016/j.bmcl.2016.02.014. View Source
- [2] Sonousi, A.; Hassan, R. A.; Osman, E. O.; Abdou, A. M.; Emam, S. H. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Arch. Pharm. (Weinheim) 2024, 357 (11), e2400417. DOI: 10.1002/ardp.202400417. View Source
- [3] Wakeling, A. E.; Guy, S. P.; Woodburn, J. R.; Ashton, S. E.; Curry, B. J.; Barker, A. J.; Gibson, K. H. ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy. Cancer Res. 2002, 62 (20), 5749–5754. PMID: 12384534. View Source
